

Spectroscopic Properties of 2-Hydroxytetrahydrofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxytetrahydrofuran*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-hydroxytetrahydrofuran**, a key heterocyclic compound relevant in various chemical and pharmaceutical contexts. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-hydroxytetrahydrofuran** in solution. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-hydroxytetrahydrofuran** in deuterated chloroform (CDCl₃) exhibits characteristic signals corresponding to the protons in its five-membered ring structure. The hemiacetal proton at the C2 position is notably deshielded.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity
H-2	5.63–5.61	Multiplet
H-5	3.80–3.76	Multiplet
H-3, H-4	2.10–1.91	Multiplet

Table 1: ^1H NMR Spectral Data for **2-Hydroxytetrahydrofuran** in CDCl_3 .[\[1\]](#)

^{13}C NMR Spectroscopy

Experimental ^{13}C NMR data for **2-hydroxytetrahydrofuran** is not readily available in publicly accessible databases. However, based on the known chemical shifts of tetrahydrofuran and the substituent effects of a hydroxyl group, the following chemical shift ranges can be predicted. The carbon atom C-2, being bonded to two oxygen atoms (one ether and one hydroxyl group), is expected to be the most downfield signal. The C-5 carbon, adjacent to the ring oxygen, will also be deshielded compared to the C-3 and C-4 carbons.

Carbon Assignment	Predicted Chemical Shift (δ) ppm
C-2	95 - 105
C-5	65 - 75
C-3, C-4	20 - 35

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Hydroxytetrahydrofuran**.

Infrared (IR) Spectroscopy

The IR spectrum of **2-hydroxytetrahydrofuran** is characterized by absorption bands corresponding to its key functional groups: the hydroxyl group (O-H) and the ether linkage (C-O-C).

Vibrational Mode	Frequency Range (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3600 - 3200	Strong, Broad
C-H stretch (alkane)	3000 - 2850	Medium
C-O stretch (ether)	1150 - 1050	Strong
C-O stretch (alcohol)	1050 - 1000	Medium

Table 3: Characteristic IR Absorption Bands for **2-Hydroxytetrahydrofuran**.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-hydroxytetrahydrofuran** results in fragmentation patterns characteristic of cyclic ethers and alcohols. The molecular ion peak (m/z 88) may be observed, but the spectrum is typically dominated by fragment ions resulting from the loss of small molecules or radical species.

m/z	Proposed Fragment	Significance
88	[C ₄ H ₈ O ₂] ⁺	Molecular Ion
42	[C ₃ H ₆] ⁺ or [C ₂ H ₂ O] ⁺	Base Peak
41	[C ₃ H ₅] ⁺	Second Highest Peak
31	[CH ₂ OH] ⁺	Third Highest Peak

Table 4: Key Mass Spectrometry Fragmentation Data for **2-Hydroxytetrahydrofuran**.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-hydroxytetrahydrofuran**.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of purified **2-hydroxytetrahydrofuran** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher frequency for ¹³C observation.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-120 ppm.

Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the resulting spectra.
- Perform baseline correction.

- Calibrate the chemical shift axis using the TMS signal ($\delta = 0.00$ ppm).
- Integrate the signals in the ^1H NMR spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Sample Preparation:

- Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Place a single drop of neat **2-hydroxytetrahydrofuran** directly onto the center of the ATR crystal.

Data Acquisition:

- Acquire a background spectrum of the clean, empty ATR crystal.
- Lower the ATR press to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol (Gas Chromatography-Mass Spectrometry - GC-MS)

Sample Preparation:

- Prepare a dilute solution of **2-hydroxytetrahydrofuran** (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS System and Conditions:

- Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Injector: Split/splitless injector, operated in splitless mode.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Final hold: 5 minutes at 250 °C.
- Mass Spectrometer: Quadrupole or ion trap mass analyzer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 30-200.
- Scan Speed: 2 scans/second.

Data Analysis:

- Identify the chromatographic peak corresponding to **2-hydroxytetrahydrofuran** based on its retention time.
- Extract the mass spectrum for this peak.
- Identify the molecular ion and major fragment ions.

- Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.

Visualization of Molecular Dynamics and Analytical Workflow

Tautomeric Equilibrium

2-Hydroxytetrahydrofuran exists in a dynamic equilibrium with its open-chain tautomer, 4-hydroxybutanal. This ring-chain tautomerism is a key aspect of its chemical reactivity.[2][3]

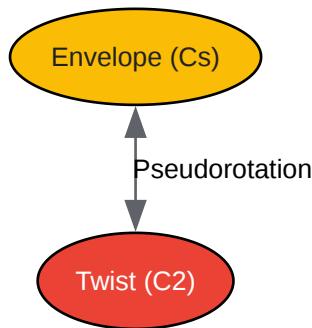


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Tautomeric equilibrium of **2-hydroxytetrahydrofuran**.

Conformational Isomerism of the Tetrahydrofuran Ring

The five-membered tetrahydrofuran ring is not planar and undergoes pseudorotation between two main low-energy conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry) forms.

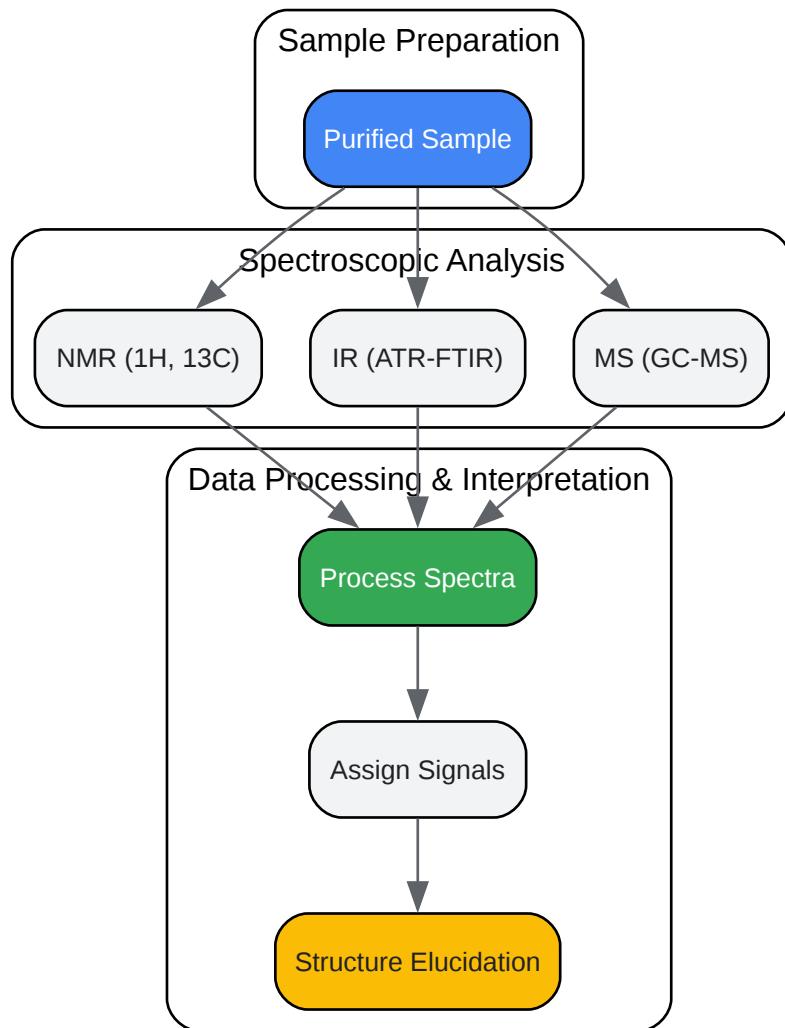


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Conformational isomers of the tetrahydrofuran ring.

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like **2-hydroxytetrahydrofuran**.



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General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Properties of 2-Hydroxytetrahydrofuran: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017549#spectroscopic-properties-of-2-hydroxytetrahydrofuran-nmr-ir-ms]

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